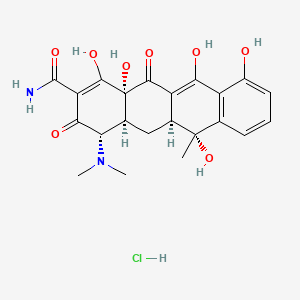
(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H25ClN2O8 and its molecular weight is 480.898. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound known as (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride (CAS Number: 94237-34-0) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H32N2O10, and it has a molecular weight of approximately 556.561 g/mol . The compound features multiple hydroxyl groups and a dimethylamino group which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N2O10 |
| Molecular Weight | 556.561 g/mol |
| LogP | 1.982 |
| Polar Surface Area | 219.91 Ų |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular pathways involved in cell survival and proliferation. Recent findings suggest that compounds with multiple hydroxyl groups can enhance cytotoxicity by increasing cellular uptake and altering membrane permeability.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that structurally related compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways. The findings suggest that the presence of hydroxyl groups plays a crucial role in enhancing the anticancer activity of such compounds.
- Antimicrobial Efficacy : In a comparative analysis of various tetracycline derivatives against resistant bacterial strains, it was noted that modifications at specific positions significantly impacted their antimicrobial potency. This highlights the potential for developing derivatives based on the structure of the compound .
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations. Studies on related tetracycline compounds have indicated potential hepatotoxic effects when administered at elevated doses.
Table 2: Toxicity Data
| Study Type | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed in animal models |
| Chronic Exposure | Potential liver damage at high concentrations |
Properties
IUPAC Name |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21-,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHPQHVWDULOY-IZGCTLQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














